molecular formula C13H20Cl2N2 B15226950 (1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride

(1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B15226950
M. Wt: 275.21 g/mol
InChI Key: OFUXECILUFSBJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors, where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified using techniques like crystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride include other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group may confer distinct properties compared to other similar compounds .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-5-1-3-11(7-13)9-16-6-2-4-12(8-15)10-16;/h1,3,5,7,12H,2,4,6,8-10,15H2;1H

InChI Key

OFUXECILUFSBJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)CN.Cl

Origin of Product

United States

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